molecular formula C12H16N2 B1672102 Ipidacrine CAS No. 62732-44-9

Ipidacrine

Cat. No. B1672102
CAS RN: 62732-44-9
M. Wt: 188.27 g/mol
InChI Key: YLUSMKAJIQOXPV-UHFFFAOYSA-N
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Description

Ipidacrine is a reversible acetylcholinesterase inhibitor . It is used in the treatment of myasthenia gravis and Alzheimer’s disease . The compound belongs to the class of organic compounds known as aminoquinolines and derivatives .


Molecular Structure Analysis

The molecular formula of Ipidacrine is C12H16N2 . Its average mass is 188.269 Da and its monoisotopic mass is 188.131348 Da . The IUPAC name for Ipidacrine is 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine .


Physical And Chemical Properties Analysis

Ipidacrine has a molecular weight of 188.27 g/mol . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found on the ChemSpider database .

Scientific Research Applications

Antidementia Agent

Ipidacrine's role as an antidementia agent is highlighted by its ability to inhibit acetylcholinesterase (AChE), a promising approach to enhancing cholinergic neurotransmission in the brain. This mechanism is crucial for improving cognitive functions, especially in Alzheimer's Disease, where there is a significant loss of cholinergic neurotransmission. Research demonstrates Ipidacrine's effectiveness in blocking specific tacrine binding, suggesting its potential in treating dementia through the inhibition of AChE (Kojima, Onodera, Ozeki, & Nakayama, 1998).

Rehabilitation and Movement Disorders

Ipidacrine has been studied in the context of complex rehabilitation for patients with movement disorders, particularly those related to the pathology of the lumbar spine. It stimulates neuromuscular transmission and excitement conduction through nerves and smooth muscles, improving the therapeutic effects of complex therapy for dorsopathy of the lumbar spine (Boiko et al., 2008).

Treatment of Nerve Dysfunction

In the treatment of lower alveolar nerve dysfunction, Ipidacrine's effectiveness has been evaluated through fluctophoresis, showing significant relief of pain syndrome and recovery of sensitivity in the affected area. This study underlines Ipidacrine's potential in addressing sensitive disturbances and contributing to the recovery of nerve function (Rabinovich, Prikuls, Moskovets, & Krasnogolovyĭ, 2013).

Neuroplasticity and Traumatic Neuropathies

The spinal mechanisms of neuroplasticity induced by Ipidacrine have been analyzed in a rat model of traumatic axonotomy of the sciatic nerve. The findings suggest neuroprotective and modifying effects of Ipidacrine on spinal neuroplasticity, offering insights into its application in the treatment of traumatic neuropathies (Zhivolupov et al., 2018).

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSMKAJIQOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048299
Record name Ipidacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipidacrine

CAS RN

62732-44-9
Record name Ipidacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62732-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipidacrine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13668
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Record name Ipidacrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62732-44-9
Source European Chemicals Agency (ECHA)
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Record name IPIDACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN
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Synthesis routes and methods

Procedure details

As a synthetic process for ipidacrine hydrochloride hydrate, 2-amino-1-cyclopentene-1-carbonitrile (or 1-amino-2-cyanocyclopentene-1) and cyclohexanone are first heated under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine (i.e., 9-amino-2,3,5,6,7,8-hexahydro-lH-cyclopenta[b]quinoline) and hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate (i.e., 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta [b]quinoline-hydrochloride hydrate) has been reported (for example, see JP-B (Kokoku)-63-35611). Further, it is described that ipidacrine is obtained even if reacting 5,5-pentamethylen-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta [d]pyrimidine obtained as a byproduct in the above reaction with phosphorus oxychloride in toluene (for example, see JP-B (Kokoku)-3-54922).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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